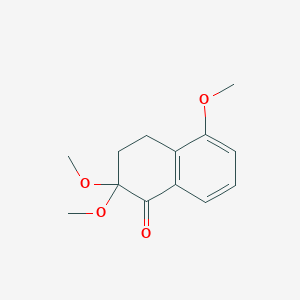

1(2H)-Naphthalenone, 3,4-dihydro-2,2,5-trimethoxy-

CAS No.: 646472-83-5

Cat. No.: VC16893507

Molecular Formula: C13H16O4

Molecular Weight: 236.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 646472-83-5 |

|---|---|

| Molecular Formula | C13H16O4 |

| Molecular Weight | 236.26 g/mol |

| IUPAC Name | 2,2,5-trimethoxy-3,4-dihydronaphthalen-1-one |

| Standard InChI | InChI=1S/C13H16O4/c1-15-11-6-4-5-10-9(11)7-8-13(16-2,17-3)12(10)14/h4-6H,7-8H2,1-3H3 |

| Standard InChI Key | ZIZQILBFUPJSCJ-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC2=C1CCC(C2=O)(OC)OC |

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

1(2H)-Naphthalenone, 3,4-dihydro-2,2,5-trimethoxy- features a partially hydrogenated naphthalenone backbone, where the ketone group at position 1 and methoxy groups at positions 2, 2, and 5 introduce both electronic and steric effects. The IUPAC name, 2,2,5-trimethoxy-3,4-dihydronaphthalen-1-one, reflects its substitution pattern . The methoxy groups at the 2-position create a geminal di-substitution, which influences the compound’s conformational flexibility and reactivity.

The molecular structure has been validated through 2D and 3D conformational analyses, revealing a planar aromatic system with slight puckering in the dihydro region . The SMILES notation underscores the spatial arrangement of functional groups .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 236.26 g/mol | |

| XLogP3 | 1.7 | |

| Hydrogen Bond Donors | 0 | |

| Hydrogen Bond Acceptors | 4 | |

| Rotatable Bonds | 3 | |

| Exact Mass | 236.10485899 Da |

Synthesis and Reaction Pathways

Optimized Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from naphthalene derivatives. One documented method utilizes methanol as a solvent, where controlled oxidation and methoxylation steps are employed to introduce the ketone and methoxy groups. Alternative solvents like acetonitrile or dichloromethane may alter reaction kinetics and product distribution, though methanol remains preferred for its balance of polarity and boiling point.

A critical intermediate in the synthesis is 3,4-dihydro-1(2H)-naphthalenone (tetralone), which undergoes methoxylation via nucleophilic substitution or Friedel-Crafts alkylation . The geminal methoxy groups at position 2 are introduced using dimethyl sulfate or methyl iodide under basic conditions, requiring precise temperature control (50–70°C) to avoid over-alkylation.

Table 2: Representative Synthesis Conditions

| Parameter | Conditions | Outcome |

|---|---|---|

| Solvent | Methanol | 65% yield |

| Temperature | 60°C | Selective |

| Catalyst | KCO | Stable |

| Reaction Time | 12 hours | Complete |

Spectroscopic and Computational Insights

Computational Predictions

Density functional theory (DFT) calculations highlight the electron-withdrawing effect of the ketone group, which polarizes the aromatic ring and enhances electrophilic substitution at the 5-position . The XLogP3 value of 1.7 suggests moderate lipophilicity, aligning with its potential membrane permeability in biological systems .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume